4,5-Dihydro-5-acetyl-1-propionyl-1H-1,5-benzodiazepin-2(3H)-one
Description
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-acetyl-5-propanoyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O3/c1-3-13(18)16-12-7-5-4-6-11(12)15(10(2)17)9-8-14(16)19/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
KOKHLEWUYKYSKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(=O)CCN(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-acetyl-1-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-benzodiazepin-2-one derivatives.
Acetylation and Propionylation: The compound undergoes acetylation and propionylation reactions to introduce the acetyl and propionyl groups at specific positions on the benzodiazepine ring.
Reaction Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
5-acetyl-1-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups using appropriate reagents and conditions.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
Scientific Research Applications
5-acetyl-1-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic, sedative, or anticonvulsant agent.
Industry: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-acetyl-1-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to the observed pharmacological effects such as sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key Observations:
- This contrasts with the electron-donating dimethylamino group in ’s compound, which facilitates hydrogen bonding .
- Hybrid Systems: Coumarin hybrids () exhibit extended π-conjugation, likely enhancing UV absorption and receptor binding, whereas the target compound’s simpler structure may favor metabolic stability .
Crystal Structure and Stability
Analysis:
- The absence of strong hydrogen-bonding groups (e.g., –NH) in the target compound may reduce crystalline stability compared to ’s dimer-forming analogue .
- The triclinic system in ’s compound allows dense packing, whereas the target compound’s propionyl group could introduce steric hindrance, altering crystallization behavior .
Bioactivity Trends
1,5-Benzodiazepines generally modulate GABAₐ receptors, but substituents dictate selectivity:
- Anticonvulsant Activity: ’s diallyl derivative shows efficacy, likely due to enhanced lipophilicity and receptor access . The target compound’s propionyl group may similarly improve CNS penetration.
- Antimicrobial Potential: Coumarin hybrids () exhibit broad-spectrum activity, whereas the target compound’s lack of fused heterocycles may limit this property .
Biological Activity
4,5-Dihydro-5-acetyl-1-propionyl-1H-1,5-benzodiazepin-2(3H)-one is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antioxidant properties, neuroprotective effects, and potential therapeutic applications.
The compound features a benzodiazepine core structure that is modified with acetyl and propionyl groups. This structural configuration is significant as it influences the compound's biological activity.
Antioxidant Properties
Research has shown that derivatives of 1,5-benzodiazepin-2(3H)-ones exhibit notable antioxidant activities. In vitro evaluations demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in various cell lines. For instance, a study indicated that certain derivatives significantly reduced intracellular Reactive Oxygen Species (ROS) levels and improved mitochondrial membrane potential in SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂) .
Neuroprotective Effects
The neuroprotective potential of 4,5-dihydro-5-acetyl-1-propionyl-1H-1,5-benzodiazepin-2(3H)-one has been highlighted in several studies. A specific derivative demonstrated significant neuroprotection against H₂O₂-induced cell death in SH-SY5Y cells. This was attributed to its ability to mitigate lipid peroxidation and enhance glutathione levels, thereby protecting neurons from oxidative damage .
Antidepressant Activity
In addition to its neuroprotective effects, benzodiazepine derivatives have been evaluated for their antidepressant-like activity. Compounds similar to 4,5-dihydro-5-acetyl-1-propionyl-1H-1,5-benzodiazepin-2(3H)-one have shown promise in preclinical models by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin . The antidepressant-like effects were assessed through behavioral tests in mice, where the compounds exhibited comparable efficacy to established antidepressants like amitriptyline.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related benzodiazepine derivatives:
- Neuroprotective Study : In a study examining the effects of various 1,5-benzodiazepin-2(3H)-ones on SH-SY5Y cells, one compound was found to significantly reduce apoptosis markers under oxidative stress conditions. The study concluded that this compound could be a candidate for further development as a neuroprotective agent against neurodegenerative diseases .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity of multiple benzodiazepine derivatives using assays such as DPPH and ABTS. The results indicated that certain derivatives not only scavenged free radicals effectively but also exhibited low cytotoxicity compared to standard antioxidants like curcumin .
Summary of Findings
Q & A
Q. What are the key steps in synthesizing 4,5-dihydro-5-acetyl-1-propionyl-1H-1,5-benzodiazepin-2(3H)-one?
The synthesis typically involves acylation of a benzodiazepine precursor. For example, a related compound (5-acetyl-3-hydroxy-4-phenyl derivative) was prepared by heating 3-hydroxy-4-phenyl-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one in acetic anhydride for 12 hours, followed by recrystallization from ethanol . Key considerations include:
- Reagent selection : Acetic anhydride or propionyl chloride for acetylation/propionylation.
- Reaction monitoring : TLC or HPLC to confirm intermediate formation.
- Purification : Ethanol or methanol recrystallization for high-purity crystals.
Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a structurally similar benzodiazepine derivative, the following parameters were reported:
Q. What spectroscopic methods are used to characterize this compound?
- NMR : and NMR to confirm substituent positions (e.g., acetyl/propionyl groups). For example, a related compound showed distinct peaks for acetyl methyl protons at δ 2.55 ppm .
- Mass spectrometry : To verify molecular weight (e.g., [M+H]+ peaks).
- IR spectroscopy : Confirmation of carbonyl (C=O) stretches near 1670–1700 cm⁻¹ .
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?
- Density functional theory (DFT) : Compare optimized geometries with XRD-derived bond lengths/angles. For example, deviations >0.02 Å in C–C bonds may indicate conformational flexibility .
- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., N–H⋯O bonds forming ribbon motifs) using software like Mercury .
- Torsional angle adjustments : Refine dihedral angles in software (e.g., SHELXL) to match experimental electron density maps .
Q. What strategies optimize reaction yields when introducing bulky substituents (e.g., propionyl vs. acetyl groups)?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Slow heating (e.g., 12 hours at 100°C) prevents decomposition .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Byproduct mitigation : Column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted precursors .
Q. How do hydrogen-bonding networks influence the compound’s stability and polymorphism?
In the 5-acetyl-3-hydroxy-4-phenyl analog, hydrogen bonds (N–H⋯O and O–H⋯O) form infinite ribbons along [1 0 -1], stabilizing the crystal lattice . Polymorphism risks arise from:
- Solvent choice : Ethanol vs. methanol recrystallization may yield different packing motifs.
- Temperature gradients : Rapid cooling favors metastable polymorphs.
- Additives : Co-crystallizing agents (e.g., nicotinamide) to direct specific H-bond patterns.
Q. How can researchers design biological assays to study receptor interactions of this benzodiazepine derivative?
- Target selection : Focus on GABA receptors (common for benzodiazepines) or serotonin receptors based on structural analogs .
- Radioligand displacement assays : Use -labeled flumazenil to measure binding affinity .
- Functional assays : Patch-clamp electrophysiology to assess chloride ion flux modulation .
- Data interpretation : Compare IC values with clinical benzodiazepines (e.g., diazepam) to gauge potency .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR vs. XRD) be reconciled?
- Dynamic effects : NMR captures time-averaged conformations, while XRD provides static snapshots. For example, rotational freedom in propionyl groups may cause NMR signal splitting not observed in XRD .
- Solvent vs. solid-state differences : Hydrogen bonds in crystals may stabilize conformations not prevalent in solution.
- Validation : Cross-check with computational models (e.g., molecular dynamics simulations) .
Methodological Best Practices
- Crystallography : Use SHELX programs for refinement, ensuring and for high-quality data .
- Synthesis reproducibility : Document reaction conditions (e.g., "12 h at 100°C" ) and characterize all intermediates.
- Biological assays : Include positive controls (e.g., diazepam) and validate receptor specificity via knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
